2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a compound that combines the properties of benzimidazole and trimethoxysilyl groups. Benzimidazole is a heterocyclic aromatic organic compound, while the trimethoxysilyl group is known for its ability to form strong bonds with various substrates, making this compound useful in a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a trimethoxysilylpropyl derivative. One common method is the nucleophilic substitution reaction where the chlorine atom in (3-chloropropyl)trimethoxysilane is replaced by the benzimidazole group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:
Biology: Potential use in the development of biosensors due to its ability to form stable bonds with biological molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Mechanism of Action
The mechanism of action of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its ability to form strong covalent bonds with various substrates through the trimethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion and mechanical properties of materials. In biological systems, the benzimidazole moiety can interact with DNA and proteins, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Trimethoxysilyl)propyl]-sulfanyl}-1,3-benzoxazole
- 2-{[3-(Trimethoxysilyl)propyl]-sulfanyl}-1,3-benzothiazole
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is unique due to the combination of the benzimidazole and trimethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
805244-09-1 |
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Molecular Formula |
C14H22N2O3SSi |
Molecular Weight |
326.49 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C14H22N2O3SSi/c1-17-21(18-2,19-3)10-6-9-20-11-14-15-12-7-4-5-8-13(12)16-14/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,16) |
InChI Key |
QIHBKKQFUPQMHF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCC1=NC2=CC=CC=C2N1)(OC)OC |
Origin of Product |
United States |
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